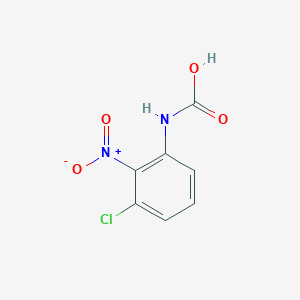
(3-Chloro-2-nitrophenyl)carbamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Chloro-2-nitrophenyl)carbamic acid is an organic compound with the molecular formula C7H5ClN2O4 It is a derivative of carbamic acid, featuring a chloro and nitro substituent on the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-2-nitrophenyl)carbamic acid typically involves the reaction of 3-chloro-2-nitroaniline with phosgene or its derivatives. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamic acid derivative. The general reaction scheme is as follows:
Starting Material: 3-chloro-2-nitroaniline
Reagent: Phosgene (COCl2) or its derivatives
Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane at low temperatures to control the reactivity of phosgene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of safer phosgene substitutes, such as diphosgene or triphosgene, to minimize the hazards associated with phosgene gas. The process is scaled up with appropriate safety measures and continuous monitoring to ensure product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Chloro-2-nitrophenyl)carbamic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro substituent can be replaced by nucleophiles in nucleophilic aromatic substitution reactions.
Hydrolysis: The carbamic acid group can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C)
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Hydrolysis: Acidic or basic aqueous conditions
Major Products
Reduction: 3-chloro-2-aminophenylcarbamic acid
Substitution: Various substituted phenylcarbamic acids depending on the nucleophile used
Hydrolysis: 3-chloro-2-nitroaniline and carbon dioxide
Wissenschaftliche Forschungsanwendungen
(3-Chloro-2-nitrophenyl)carbamic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of (3-Chloro-2-nitrophenyl)carbamic acid depends on its specific application. In biological systems, it may act by interacting with enzymes or receptors, leading to inhibition or modulation of their activity. The nitro and chloro substituents play a crucial role in its reactivity and binding affinity to molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3-Chloro-4-nitrophenyl)carbamic acid
- (2-Chloro-5-nitrophenyl)carbamic acid
- (4-Chloro-2-nitrophenyl)carbamic acid
Uniqueness
(3-Chloro-2-nitrophenyl)carbamic acid is unique due to the specific positioning of the chloro and nitro groups on the phenyl ring, which influences its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s interaction with biological targets and its overall efficacy in various applications.
Eigenschaften
CAS-Nummer |
646052-90-6 |
|---|---|
Molekularformel |
C7H5ClN2O4 |
Molekulargewicht |
216.58 g/mol |
IUPAC-Name |
(3-chloro-2-nitrophenyl)carbamic acid |
InChI |
InChI=1S/C7H5ClN2O4/c8-4-2-1-3-5(9-7(11)12)6(4)10(13)14/h1-3,9H,(H,11,12) |
InChI-Schlüssel |
GOQMMYMTYXRLDK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])NC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


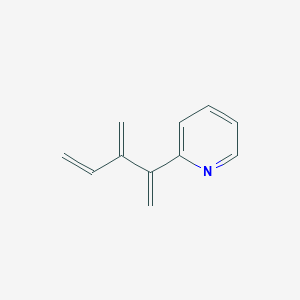
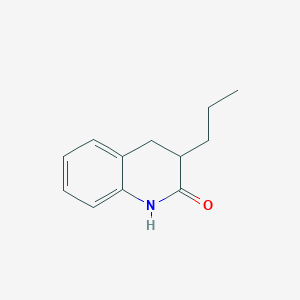
![3-[2-(4-Benzoylphenoxy)acetamido]benzoic acid](/img/structure/B12589748.png)
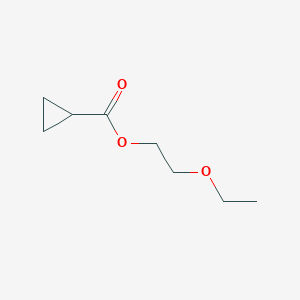

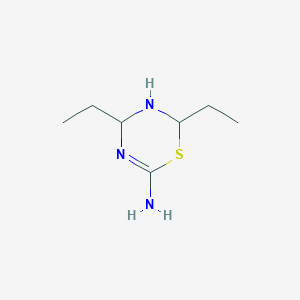
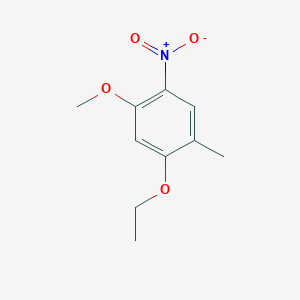
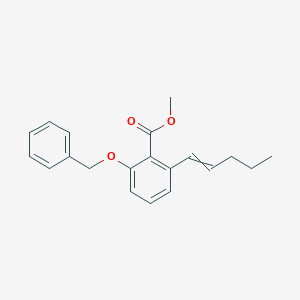
![1,2,3-Triphenyl-5-[2-(3,4,5-triphenylphenyl)propan-2-yl]benzene](/img/structure/B12589796.png)
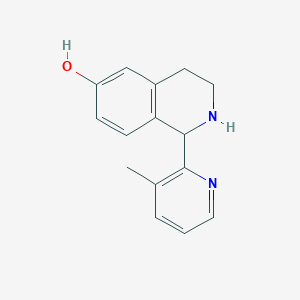
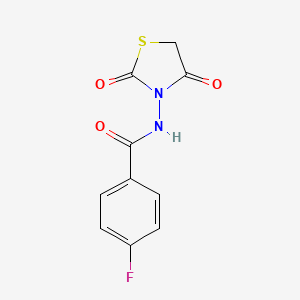
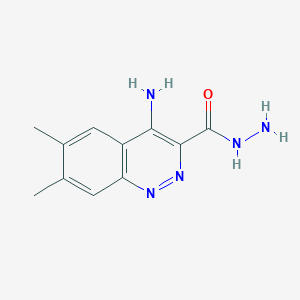
![2-Fluoro-3-[2-[[tris(1-methylethyl)silyl]oxy]ethyl]benzoic acid](/img/structure/B12589827.png)

